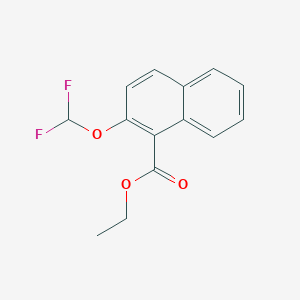

Ethyl 2-(difluoromethoxy)naphthalene-1-carboxylate

Description

Properties

CAS No. |

834885-11-9 |

|---|---|

Molecular Formula |

C14H12F2O3 |

Molecular Weight |

266.24 g/mol |

IUPAC Name |

ethyl 2-(difluoromethoxy)naphthalene-1-carboxylate |

InChI |

InChI=1S/C14H12F2O3/c1-2-18-13(17)12-10-6-4-3-5-9(10)7-8-11(12)19-14(15)16/h3-8,14H,2H2,1H3 |

InChI Key |

GNOKZTYNVMEPBY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CC2=CC=CC=C21)OC(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural Features of Ethyl 2-(Difluoromethoxy)Naphthalene-1-Carboxylate and Analogs

Key Observations:

- The ester group in the target compound enhances stability compared to carboxylic acids (e.g., 1-naphthoic acid) or reactive acyl chlorides (e.g., 2-naphthoyl chloride) .

- The difluoromethoxy group may confer resistance to enzymatic degradation, similar to its role in diflumetorim, a fungicide .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Analysis:

- The target compound’s molecular weight (~250 g/mol) aligns with smaller agrochemicals, favoring membrane permeability.

- Lipophilicity from the difluoromethoxy and ethyl ester groups may enhance bioavailability compared to polar analogs like 1-naphthoic acid .

Environmental and Metabolic Considerations

- Environmental Persistence: Difluoromethoxy groups often resist hydrolysis, suggesting moderate environmental persistence, akin to diflumetorim .

- Metabolic Pathways: The ester moiety may undergo hydrolysis to 2-(difluoromethoxy)naphthalene-1-carboxylic acid, paralleling ester-to-acid conversions seen in other agrochemicals .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2-(difluoromethoxy)naphthalene-1-carboxylate, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves nucleophilic substitution or fluorination of naphthalene derivatives. For example:

Oxyanion formation : React 1-naphthol derivatives with a base (e.g., K₂CO₃) in DMF to generate an oxyanion intermediate .

Alkylation/fluorination : Introduce difluoromethoxy groups using propargyl bromide analogs or fluorinating agents under controlled conditions (e.g., THF or dichloromethane as solvents) .

- Optimization : Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1) and adjust temperature, solvent polarity, or stoichiometry to minimize side products .

Q. How can structural characterization of this compound be performed to confirm its purity and functional groups?

- Techniques :

- NMR : Use H and C NMR to identify aromatic protons (δ 6.8–8.5 ppm), ester carbonyl (δ ~165 ppm), and difluoromethoxy CF₂ signals (δ ~110–120 ppm for F NMR) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 292.2) and fragmentation patterns .

- Elemental Analysis : Validate C, H, F, and O composition .

Q. What are the standard protocols for preliminary toxicity screening of this compound in vitro?

- Approach : Follow ATSDR guidelines for naphthalene derivatives:

- Cell viability assays : Use human or mammalian cell lines (e.g., HepG2) exposed to concentrations ranging from 1–100 µM, with MTT or resazurin assays .

- Metabolic stability : Assess hepatic metabolism using microsomal preparations (e.g., rat liver S9 fractions) .

- Data Interpretation : Compare IC₅₀ values to structurally similar compounds (e.g., 1-(difluoromethoxy)naphthalene-3-carboxaldehyde) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s interaction with cytochrome P450 enzymes?

- Experimental Design :

Enzyme inhibition assays : Incubate recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) with the compound and monitor activity via fluorescent substrates .

Metabolite profiling : Use LC-MS/MS to identify oxidation products (e.g., hydroxylated or demethylated derivatives) .

- Contradiction Resolution : If conflicting inhibition data arise, validate using human hepatocyte models to account for enzyme interplay .

Q. What strategies resolve contradictions in environmental persistence data for this compound?

- Approach :

- Degradation studies : Perform hydrolysis (pH 4–10) and photolysis (UV-Vis irradiation) under controlled conditions, quantifying residuals via HPLC .

- Comparative analysis : Cross-reference results with structurally analogous compounds (e.g., ethyl 3-(difluoromethyl)pyrazole-4-carboxylate) to identify substituent-specific stability trends .

Q. How does the difluoromethoxy group influence binding affinity to biological targets compared to non-fluorinated analogs?

- Methodology :

- Molecular docking : Compare docking scores (AutoDock Vina) of the compound and its methoxy analog against targets like COX-2 or PPAR-γ .

- Thermodynamic profiling : Use ITC to measure binding entropy/enthalpy changes, highlighting fluorine’s role in hydrophobic interactions .

- Case Study : Fluorinated naphthalenes show 3–5× higher affinity to aryl hydrocarbon receptors than non-fluorinated versions .

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.